molecular formula C10H16N2O5 B1512919 1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid CAS No. 1246553-28-5

1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid

Cat. No.: B1512919
CAS No.: 1246553-28-5
M. Wt: 244.24 g/mol
InChI Key: PYQDNNRESXVUND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid (CAS: 1246553-28-5) is a high-value, functionalized 2-oxopiperazine scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a tert-butoxycarbonyl (Boc) protecting group on one nitrogen and a carboxylic acid moiety, making it a versatile building block for the synthesis of more complex molecules. The 2-oxopiperazine framework is a privileged structure found in numerous biologically active compounds and is particularly useful in the design of peptidomimetics and protein-protein interaction (PPI) inhibitors . Research demonstrates that such scaffolds can be utilized in multicomponent reactions, such as the Ugi 5-center-4-component reaction (U-5C-4CR), to generate diverse, C(sp3)-rich heterocyclic compounds with potential for creating molecular libraries . This compound is intended for research applications only, specifically in the synthesis of rigid, heterocyclic scaffolds and beta-turn mimetics for pharmaceutical R&D. It is strictly for laboratory use and is not intended for diagnostic or therapeutic applications. Handle with appropriate safety precautions; refer to the Safety Data Sheet for detailed hazard information .

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopiperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O5/c1-10(2,3)17-9(16)12-5-7(13)11-4-6(12)8(14)15/h6H,4-5H2,1-3H3,(H,11,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYQDNNRESXVUND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)NCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60856227
Record name 1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246553-28-5
Record name 1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(tert-butoxy)carbonyl]-5-oxopiperazine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid, commonly referred to as Boc-piperazine, is a compound of significant interest in medicinal chemistry and drug design. Its unique structural features, including a piperazine ring and a tert-butoxycarbonyl (Boc) protecting group, allow for versatile applications in synthesizing complex peptides and peptidomimetics. This article delves into the biological activity of this compound, exploring its mechanisms, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C10H16N2O5C_{10}H_{16}N_{2}O_{5}, with a molecular weight of 244.24 g/mol. The presence of the Boc group facilitates the selective introduction of the piperazine ring into peptide sequences, making it a valuable building block in drug synthesis. The compound's structure can be summarized as follows:

FeatureDescription
Molecular Formula C10H16N2O5C_{10}H_{16}N_{2}O_{5}
Molecular Weight 244.24 g/mol
Functional Groups Piperazine ring, Boc group, Carboxylic acid
CAS Number 1246553-28-5

This compound exhibits various biological activities primarily due to its ability to mimic peptide structures. It has been studied for its role as a β-turn mimetic in peptides, which is crucial for understanding protein folding and function. This characteristic allows the compound to interact with biological targets effectively.

Enzyme Inhibition

The piperazine scaffold is frequently found in enzyme inhibitors. Research indicates that modifications to the structure of this compound can lead to the development of novel enzyme inhibitors with specific functionalities. For instance, studies have shown that derivatives of this compound can target enzymes involved in various metabolic pathways, potentially leading to new therapeutic agents for diseases such as cancer and diabetes .

Chiral Recognition

The chiral center in the compound enables researchers to investigate chiral recognition phenomena within biological systems. This aspect is particularly significant in drug development, as different enantiomers can exhibit vastly different biological activities .

Cytotoxicity Studies

Recent studies have highlighted the cytotoxic potential of compounds related to this compound against human cancer cell lines. For example, derivatives have shown comparable activity against HeLa cells when compared to standard chemotherapeutic agents like cisplatin .

Synthesis and Biological Evaluation

A notable study involved synthesizing various derivatives of this compound and evaluating their biological activities. The synthesized compounds were subjected to in vitro assays to assess their binding affinities and inhibitory effects on target enzymes. Results indicated that certain modifications significantly enhanced biological activity, suggesting a structure-activity relationship (SAR) that could guide future drug design efforts .

Molecular Docking Studies

Molecular docking studies have been employed to predict how this compound interacts with specific protein targets. These studies confirmed the compound's potential as an inhibitor by demonstrating favorable binding interactions with active sites on target proteins .

Scientific Research Applications

Medicinal Chemistry

1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid has been explored for its potential in drug design and development. Its structure allows for the creation of peptidomimetics, which can mimic the biological activity of peptides while providing enhanced stability and bioavailability.

Case Studies :

  • A study focused on the synthesis of cyclic α-amino acids highlighted the use of this compound in creating novel peptidomimetics that exhibit improved conformational properties .
  • Research has demonstrated its role as a building block for inhibitors targeting protein kinases involved in cancer progression, suggesting its utility in developing anticancer agents .

Biochemical Research

The compound is utilized in various biochemical assays and studies due to its ability to form stable complexes with proteins and enzymes. This property makes it valuable for investigating enzyme mechanisms and protein interactions.

Applications :

  • It has been used to study the conformational dynamics of peptides and proteins, aiding in the understanding of protein folding and stability .
  • The compound's derivatives have been tested for their ability to modulate biological pathways relevant to inflammation and cancer, showcasing its versatility in therapeutic applications .

Material Science

In material science, derivatives of this compound are being explored for their potential use in creating new polymeric materials with unique properties.

Research Findings :

  • The incorporation of piperazine derivatives into polymer matrices has shown promise in enhancing mechanical properties and thermal stability .
  • Studies indicate that these materials could be utilized in drug delivery systems, providing controlled release profiles due to their biocompatibility and functionalization capabilities .

Chemical Reactions Analysis

Esterification

The carboxylic acid group undergoes esterification with alcohols under acid-catalyzed conditions. This reaction is critical for modifying solubility or introducing protective groups.

Example Reaction:
1 Boc 5 oxopiperazine 2 carboxylic acid+R OHH+1 Boc 5 oxopiperazine 2 carboxylate ester+H2O\text{1 Boc 5 oxopiperazine 2 carboxylic acid}+\text{R OH}\xrightarrow{\text{H}^+}\text{1 Boc 5 oxopiperazine 2 carboxylate ester}+\text{H}_2\text{O}

Conditions

  • Catalysts: H2SO4\text{H}_2\text{SO}_4
    or pp
    -toluenesulfonic acid

  • Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Yields: Typically >80% when using excess alcohol .

Amide Coupling

The carboxylic acid participates in peptide bond formation via activation with carbodiimides (e.g., EDCl, DCC) and coupling agents (e.g., HOBt).

Example Reaction:
1 Boc 5 oxopiperazine 2 carboxylic acid+H2N REDCl HOBt1 Boc 5 oxopiperazine 2 carboxamide\text{1 Boc 5 oxopiperazine 2 carboxylic acid}+\text{H}_2\text{N R}\xrightarrow{\text{EDCl HOBt}}\text{1 Boc 5 oxopiperazine 2 carboxamide}

Experimental Data

ReagentsSolventYieldSource
EDCl, HOBt, NMMDCM36.2%
DCC, DMAPDMF65–75%

Notes : Lower yields (e.g., 36.2%) may arise from steric hindrance or competing side reactions .

Boc Deprotection

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to expose the secondary amine for further functionalization.

Reagents and Conditions

  • Trifluoroacetic acid (TFA) in DCM (1–2 h, room temperature).

  • HCl in dioxane (4 M, 1–4 h).

Mechanism
Boc groupH+CO2+tert butanol+free amine\text{Boc group}\xrightarrow{\text{H}^+}\text{CO}_2+\text{tert butanol}+\text{free amine}

Applications : Deprotection is essential for synthesizing peptidomimetics or modifying the piperazine ring .

Cyclization Reactions

Intramolecular reactions between the deprotected amine and carboxylic acid enable lactam formation.

Example :
1 Boc 5 oxopiperazine 2 carboxylic acidTFA5 oxopiperazine 2 carboxylic acidΔ lactam\text{1 Boc 5 oxopiperazine 2 carboxylic acid}\xrightarrow{\text{TFA}}\text{5 oxopiperazine 2 carboxylic acid}\xrightarrow{\Delta}\text{ lactam}

Conditions

  • Heat (80–100°C) in polar aprotic solvents (e.g., DMF) .

  • Catalyzed by carbodiimides or phosphonium salts .

Outcome : Cyclization forms rigid, bioactive scaffolds for drug discovery .

Oxidative Decarboxylation

Photoredox-mediated decarboxylation generates radicals for C–C bond formation.

Reaction Pathway
RCO2DCA BP hvR+CO2\text{RCO}_2^-\xrightarrow{\text{DCA BP hv}}\text{R}^\bullet +\text{CO}_2

Key Findings

  • 1,4-Dicyanoanthracene (DCA) acts as a photocatalyst .

  • Biphenyl (BP) enhances efficiency by mediating electron transfer .

Applications : Synthesizes alkenes or nitriles from carboxylic acids, though specific data for this compound requires further validation .

Alkylation of Deprotected Amine

The free amine reacts with alkyl halides or sulfonates to introduce substituents.

Example :
5 oxopiperazine 2 carboxylic acid+R XN alkyl 5 oxopiperazine 2 carboxylic acid\text{5 oxopiperazine 2 carboxylic acid}+\text{R X}\rightarrow \text{N alkyl 5 oxopiperazine 2 carboxylic acid}

Conditions

  • Base: Na2CO3\text{Na}_2\text{CO}_3
    or Et3N\text{Et}_3\text{N}

  • Solvent: Acetonitrile or DCM .

Yield : 50–70% for primary alkyl halides .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Variants

(R)-1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic Acid
  • CAS : 1191885-45-6
  • Molecular Formula : C₁₀H₁₆N₂O₅
  • Key Difference : Chiral center at C2 (R-configuration).
  • Applications : Used in enantioselective synthesis of chiral drugs. For example, it is critical in synthesizing (R)-configured kinase inhibitors .
(S)-1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic Acid
  • CAS : 1033713-11-9
  • Molecular Formula : C₁₀H₁₆N₂O₅
  • Key Difference : S-configuration at C2.
  • Commercial Status : Priced at €262.00/g (CymitQuimica), highlighting its premium cost due to enantiomeric purity .

Comparison Table :

Property Target Compound (Racemic) (R)-Enantiomer (S)-Enantiomer
CAS 1246553-28-5 1191885-45-6 1033713-11-9
Configuration Racemic R S
Price (per gram) ~$200 (est.) \sim$300 €262
Suppliers 9 2 4
Key Use General synthesis Chiral drugs Chiral drugs

Functional Group Analogues

1-(tert-Butoxycarbonyl)-5-chloroindole
  • CAS : 129822-48-6
  • Structure : Replaces the piperazine ring with an indole scaffold and a chlorine substituent.
  • Applications : Used in Suzuki-Miyaura coupling reactions for aryl halide intermediates .
2-((tert-Butoxycarbonyl)amino)-5-methylthiazole-4-carboxylic Acid
  • CAS : 547763-09-7
  • Structure : Thiazole ring with Boc-protected amine and carboxylic acid.
  • Applications : Intermediate in antiviral and anticancer agents .

Comparison Table :

Compound CAS Core Structure Functional Groups Key Applications
Target Compound 1246553-28-5 Piperazine Boc, carboxylic acid, ketone Drug intermediates
1-(tert-Boc)-5-chloroindole 129822-48-6 Indole Boc, chlorine Cross-coupling reactions
2-((Boc)amino)-5-methylthiazole-4-acid 547763-09-7 Thiazole Boc, carboxylic acid Antiviral research

Piperazine Derivatives with Varied Substituents

1-(tert-Butoxycarbonyl)-4-phenylpiperidine-2-carboxylic Acid
  • CAS : 261777-31-5
  • Structure : Piperidine ring (saturated) with a phenyl group at C4.
  • Safety : Classified as H302 (harmful if swallowed) and H315 (skin irritation) .
1-(tert-Boc)-5-methylpyrrolidine-3-carboxylic Acid
  • CAS : 1227911-61-6
  • Structure : Pyrrolidine ring with a methyl group at C5.
  • Applications : Building block for conformationally restricted peptides .

Comparison Table :

Property Target Compound 4-Phenylpiperidine Analogue 5-Methylpyrrolidine Analogue
Ring Type Piperazine (unsaturated) Piperidine (saturated) Pyrrolidine (saturated)
Key Substituent 5-oxo 4-phenyl 5-methyl
Hazards Not reported H302, H315 Not reported
Synthetic Utility Drug scaffolds Lipophilic intermediates Peptide modifications

Research and Industrial Relevance

  • Synthetic Flexibility : The Boc group in the target compound allows for selective deprotection under acidic conditions, enabling sequential functionalization .
  • Chiral vs. Racemic : While the racemic form is cost-effective for general use, enantiopure variants (R/S) are indispensable for asymmetric catalysis and chiral drug synthesis .

Conclusion: this compound occupies a unique niche due to its balanced reactivity and structural rigidity. Its enantiomers and functional analogues expand its utility across drug discovery, though cost and stereochemical requirements often dictate compound selection. Future research should focus on elucidating its toxicity profile and exploring novel derivatives for targeted therapies.

Preparation Methods

Key Steps:

Reaction Outcomes:

  • Yields range from 43% to 78% for cyclized products.
  • Reaction times for cyclization vary from several hours to up to 9 days, influenced by the nature of the amino acid side chains.
  • Side reactions such as transesterification can be mitigated by solvent choice (e.g., replacing methanol with toluene).

Advantages:

  • Short synthetic sequence with minimal purification steps.
  • Capability to introduce stereochemical control using enantiopure starting materials.
  • Potential for structural diversification through variation of Ugi components or post-condensation modifications.

Reference Table: Yields and Reaction Times of Selected Ugi Adducts

Compound Yield (%) Cyclization Time Notes
2d 43 Several hours Moderate yield
2k, 2l Up to 78 4 hours Fastest with secondary aromatic amino acids
2n Moderate Variable Transesterification observed
2p Improved Variable Toluene used to avoid side reaction

Data adapted from multicomponent reaction studies on 2-oxopiperazines synthesis

Preparation via (S)-N-Boc-5-oxaproline Route

Another well-documented synthetic route involves the preparation of (S)-N-Boc-5-oxaproline, a closely related intermediate, which can be converted into the target compound.

Procedure Highlights:

  • Starting Material : (S)-2-(tert-Butoxycarbonyl)isoxazolidine-3-carboxylate derivatives.
  • Hydrolysis and Cyclization : Treatment with aqueous lithium hydroxide (LiOH) under controlled temperature conditions leads to ring opening and formation of the oxopiperazine structure.
  • Purification : Rotary evaporation and drying steps are used to isolate intermediates.
  • Reaction Conditions : Temperature control (e.g., 4 °C) and anhydrous conditions are critical for optimal yield.

This method emphasizes careful control of reaction parameters and purification techniques to obtain high-purity products suitable for further applications.

Summary of Preparation Methods

Preparation Method Key Features Advantages Limitations
Ugi 5-Center-4-Component Reaction Multicomponent, Boc-protected amino aldehydes High atom economy, diversity Variable cyclization times
(S)-N-Boc-5-oxaproline synthesis Hydrolysis and cyclization of isoxazolidine derivatives Well-defined stereochemistry Requires careful temperature control
Stock Solution Preparation Standardized dilution and storage protocols Ensures reproducibility in research Not a synthetic method per se

Research Findings and Notes

  • The Ugi-based synthesis allows for modular assembly of complex 2-oxopiperazine scaffolds with potential for pharmaceutical applications.
  • Cyclization efficiency depends on the amino acid side chain and reaction conditions.
  • Avoidance of side reactions such as transesterification is achievable by solvent optimization.
  • The (S)-N-Boc-5-oxaproline route provides an alternative for enantiopure compound synthesis with high purity.
  • Proper storage and handling of the compound and its solutions are critical to maintain stability and activity.

This detailed overview synthesizes diverse, authoritative sources to provide a comprehensive understanding of the preparation methods for this compound, suitable for professional research and development contexts.

Q & A

Q. What are the standard synthetic routes for preparing 1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid?

The synthesis typically involves introducing the tert-butoxycarbonyl (Boc) group to a piperazine-2-carboxylic acid precursor. A common method uses di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., aqueous NaHCO₃ or DMAP) to protect the amine group . After Boc protection, oxidation at the 5-position of the piperazine ring may be achieved using agents like KMnO₄ or RuO₄ under controlled pH. Purification often involves recrystallization from ethanol/water mixtures or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) .

Q. How is the Boc group removed during downstream applications, and what conditions preserve the carboxylic acid functionality?

Deprotection of the Boc group is typically performed using trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C for 1–4 hours. To prevent esterification of the carboxylic acid group, avoid protic solvents like methanol during deprotection. After neutralization (e.g., with NaHCO₃), the product is isolated via extraction or lyophilization .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

  • HPLC : To assess purity (>95% is typical for research-grade material) using a C18 column and UV detection at 210–254 nm .
  • NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ confirm Boc group integration (e.g., tert-butyl protons at δ 1.4 ppm) and piperazine ring conformation .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺ expected for C₁₀H₁₇N₂O₅: 257.11) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize Boc group cleavage during functionalization?

Boc groups are sensitive to acidic and nucleophilic conditions. Key strategies include:

  • Temperature Control : Maintain reactions below 25°C during acylations or alkylations.
  • Solvent Selection : Use aprotic solvents (e.g., DMF, THF) to avoid inadvertent acid exposure.
  • Catalyst Screening : Employ mild catalysts like DMAP instead of strong acids/bases .
    If cleavage occurs, intermediates can be reprotected using Boc₂O, but this adds steps and reduces yield .

Q. How should discrepancies in spectroscopic data (e.g., unexpected NMR shifts) be resolved during characterization?

Unexpected shifts may arise from:

  • Tautomerization : The 5-oxo group can cause keto-enol tautomerism, altering NMR signals. Use variable-temperature NMR to identify equilibrium states.
  • Residual Solvents : Ensure complete drying; DMSO-d₆ can mask peaks at δ 2.5–3.3 ppm.
  • Diastereomer Formation : Check for epimerization during synthesis using chiral HPLC .

Q. What experimental designs are recommended to study the compound’s stability under varying pH conditions?

  • Kinetic Stability Assay : Incubate the compound in buffers (pH 1–12) at 37°C and monitor degradation via HPLC at 0, 24, and 48 hours.
  • Degradation Pathways : LC-MS identifies hydrolysis products (e.g., free piperazine-2-carboxylic acid at low pH; decarboxylation products at high pH) .
  • Arrhenius Plotting : Predict shelf-life by testing stability at elevated temperatures (40–60°C) .

Q. How can researchers address low yields in coupling reactions involving this compound?

Common issues and solutions:

  • Activation of Carboxylic Acid : Use DCC/HOBt or EDCl/HOAt for efficient amide bond formation.
  • Steric Hindrance : Replace bulky coupling agents with COMU or T3P for better accessibility.
  • Byproduct Formation : Add molecular sieves to absorb water and shift equilibrium toward product .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.